molecular formula C22H24N2O2 B12175059 3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one

3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one

Cat. No.: B12175059
M. Wt: 348.4 g/mol
InChI Key: CRYNJLYUWAHBHJ-UHFFFAOYSA-N
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Description

“3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a morpholine ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with a precursor such as 5-methylindole, which undergoes functionalization to introduce the desired substituents.

    Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of phenylamine with ethylene oxide.

    Coupling Reaction: The final step involves coupling the indole derivative with the morpholine derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of “3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” would involve its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one: Lacks the methyl group on the indole ring.

    3-(5-methyl-1H-indol-1-yl)-1-(4-morpholinyl)propan-1-one: Lacks the phenyl group on the morpholine ring.

Uniqueness

“3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” is unique due to the presence of both a methyl group on the indole ring and a phenyl group on the morpholine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-(5-methylindol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one

InChI

InChI=1S/C22H24N2O2/c1-17-7-8-20-19(15-17)9-11-23(20)12-10-22(25)24-13-14-26-21(16-24)18-5-3-2-4-6-18/h2-9,11,15,21H,10,12-14,16H2,1H3

InChI Key

CRYNJLYUWAHBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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